2-chloro-N-(thiophen-2-ylmethyl)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxamide
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Overview
Description
2-Chloro-N-(thiophen-2-ylmethyl)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a thiophene ring, a pyridine ring, and a carboxamide group, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(thiophen-2-ylmethyl)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxamide typically involves multiple steps, starting with the construction of the thiophene and pyridine rings. One common approach is to start with thiophene-2-carboxaldehyde and react it with an appropriate amine under acidic conditions to form the intermediate thieno[3,2-c]pyridine ring. Subsequent chlorination and carboxamide formation steps complete the synthesis.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up, ensuring that reaction conditions such as temperature, pressure, and catalysts are optimized for maximum yield and purity. Continuous flow chemistry might be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: : The pyridine ring can be reduced to form dihydropyridines.
Substitution: : The chlorine atom can be substituted with other groups, and the carboxamide group can undergo acylation or other substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide, m-CPBA (meta-chloroperoxybenzoic acid), and potassium permanganate.
Reduction: : Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: : Reagents like thionyl chloride (SOCl2) for chlorination and acyl chlorides for acylation reactions are commonly used.
Major Products Formed
Oxidation: : Sulfoxides and sulfones.
Reduction: : Dihydropyridines.
Substitution: : Various substituted pyridines and carboxamides.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its reactivity with various reagents makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be used to study the interaction with biological targets, such as enzymes or receptors. Its structural complexity allows for the exploration of structure-activity relationships.
Medicine
Potential medicinal applications include the development of new drugs. The compound's ability to interact with biological systems could lead to the discovery of therapeutic agents for various diseases.
Industry
In the industrial sector, this compound could be used in the production of advanced materials, such as polymers or coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism by which 2-chloro-N-(thiophen-2-ylmethyl)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxamide exerts its effects depends on its molecular targets and pathways. It may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-N-(thiophen-2-ylmethyl)acetamide
2-Chloro-N-(2-thienylmethyl)quinazolin-4-amine
2-Chloro-N-(2-thienylmethyl)ethanamide
Uniqueness
2-Chloro-N-(thiophen-2-ylmethyl)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxamide is unique due to its specific structural features, such as the combination of the thiophene and pyridine rings with the carboxamide group. This combination provides distinct chemical properties and reactivity compared to similar compounds.
Properties
IUPAC Name |
2-chloro-N-(thiophen-2-ylmethyl)-6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2OS2/c14-12-6-9-8-16(4-3-11(9)19-12)13(17)15-7-10-2-1-5-18-10/h1-2,5-6H,3-4,7-8H2,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRKPPQPRBJHNNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1SC(=C2)Cl)C(=O)NCC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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